molecular formula C7H4F3N3 B1395895 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 956010-87-0

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1395895
CAS No.: 956010-87-0
M. Wt: 187.12 g/mol
InChI Key: TVDKAMJFPZJIKB-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 3-position.

Biochemical Analysis

Biochemical Properties

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of agrochemicals and pharmaceuticals . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby modulating their catalytic activity. This modulation can result in either the inhibition or activation of the enzymes, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in the stress response and metabolic regulation . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving stress response . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of various metabolites, leading to changes in their levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biological activity. The compound’s distribution can also be affected by its physicochemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with trifluoromethyl-substituted β-diketones in the presence of glacial acetic acid . This reaction is carried out under reflux conditions to facilitate the formation of the fused heterocyclic system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can introduce various functional groups into the pyridine ring, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. The presence of the trifluoromethyl group further enhances its biological activity and stability, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-2-1-3-11-6(4)13-12-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDKAMJFPZJIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701940
Record name 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956010-87-0
Record name 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine a useful building block in organic synthesis?

A1: this compound serves as a versatile building block due to its efficient synthesis and ability to be further functionalized. The research demonstrates a one-pot procedure for synthesizing this compound in multigram scale []. This scalability makes it practical for further research and development. Additionally, the molecule can be easily modified at the 3-position, allowing for the creation of a variety of 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives []. This versatility makes it a valuable starting point for exploring new chemical entities with potentially interesting biological activities.

Q2: What synthetic methods are highlighted in the research for modifying this compound?

A2: The research emphasizes the use of microwave-assisted synthesis as a key technique for modifying this compound []. Microwave-assisted synthesis offers several advantages over conventional heating methods, including shorter reaction times, improved yields, and greater selectivity. This technique allows for the rapid exploration of various reaction conditions and the efficient creation of diverse 3-substituted 1H-pyrazolo[3,4-b]pyridine derivatives.

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